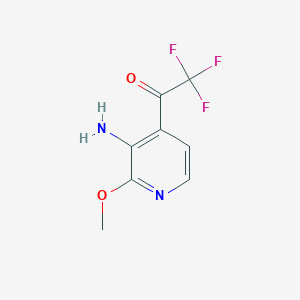
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with amino, methoxy, and trifluoroethanone groups
Méthodes De Préparation
The synthesis of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe trifluoroethanone moiety is then added through a series of reactions involving fluorinating agents and ketone formation .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanone group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone include:
1-(3-Amino-2-methoxypyridin-4-yl)ethan-1-one hydrochloride: This compound has a similar structure but lacks the trifluoro group, which may result in different chemical properties and biological activities.
2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Another related compound with a nitrile group instead of the trifluoroethanone moiety, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
302934-01-6 |
|---|---|
Formule moléculaire |
C8H7F3N2O2 |
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
1-(3-amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7-5(12)4(2-3-13-7)6(14)8(9,10)11/h2-3H,12H2,1H3 |
Clé InChI |
ABFUGJGLKAZPGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



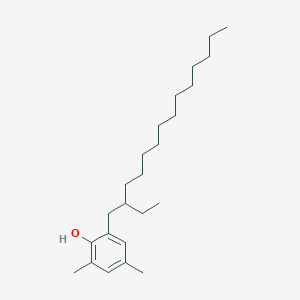
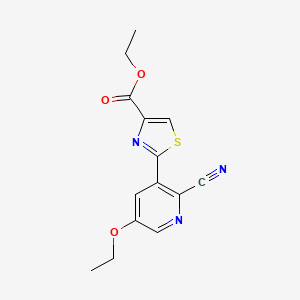
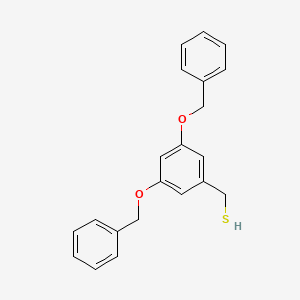
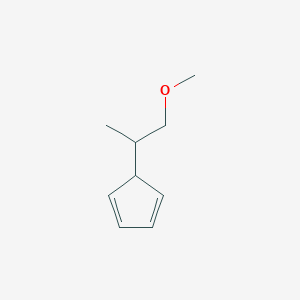
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)

![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
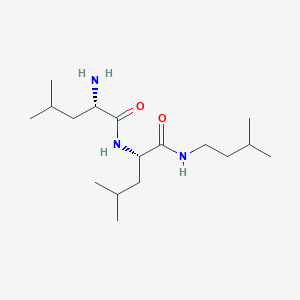
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)

